molecular formula C16H15BrN2O2 B5767640 2-(5-BROMO-2-FURYL)-5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE

2-(5-BROMO-2-FURYL)-5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE

Cat. No.: B5767640
M. Wt: 347.21 g/mol
InChI Key: ZBYNFMIULONQIW-UHFFFAOYSA-N
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Description

2-(5-BROMO-2-FURYL)-5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a brominated furan ring and a tert-butyl-substituted phenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-2-FURYL)-5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the bromination of a suitable furan precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative under acidic or basic conditions.

    Coupling of the Furan and Oxadiazole Rings: The brominated furan ring can be coupled with the oxadiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Stille coupling, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

2-(5-BROMO-2-FURYL)-5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, or anti-inflammatory agents.

    Materials Science: It can be utilized in the design of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its electronic properties.

    Organic Electronics: The compound’s ability to participate in electron transfer reactions makes it suitable for use in organic electronic devices, such as field-effect transistors and sensors.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-2-FURYL)-5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. This can involve inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

    Materials Science and Organic Electronics: The compound’s electronic properties enable it to participate in charge transfer processes, facilitating the conduction of electrons or holes in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(5-BROMO-2-FURYL)-5-PHENYL-1,3,4-OXADIAZOLE: Lacks the tert-butyl group on the phenyl ring, which may affect its electronic properties and reactivity.

    2-(5-CHLORO-2-FURYL)-5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological activity.

    2-(5-BROMO-2-THIENYL)-5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE:

Uniqueness

2-(5-BROMO-2-FURYL)-5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE is unique due to the presence of both a brominated furan ring and a tert-butyl-substituted phenyl group, which confer distinct electronic and steric properties. These features can enhance its performance in specific applications, such as organic electronics and medicinal chemistry, compared to similar compounds.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-16(2,3)11-6-4-10(5-7-11)14-18-19-15(21-14)12-8-9-13(17)20-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYNFMIULONQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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